![molecular formula C12H16ClNO B2973336 Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride CAS No. 2361674-58-8](/img/structure/B2973336.png)

Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

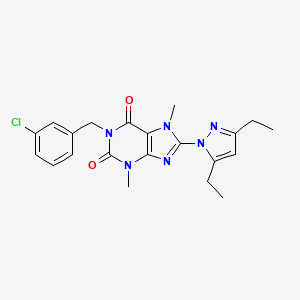

Spiro compounds are a class of organic compounds that have at least two molecular rings with only one common atom . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) . They have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .

Synthesis Analysis

The synthesis of spiro compounds is a significant objective in organic and medicinal chemistry . Various methods for the synthesis of these compounds have been reported . For example, a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between Donor-Acceptor (D-A) cyclopropanes and α,β-unsaturated enamides has been developed for efficient access to spiro[cyclopentane-1,3’-indoline] derivatives .Molecular Structure Analysis

Spirocyclic structures are inherently highly 3-dimensional. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This unique structure can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .Chemical Reactions Analysis

Spiro compounds can participate in various chemical reactions. For example, they can act as antioxidants, substances that may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds depend on their specific structure and functional groups. They can have different properties such as hardness, topography, and hydrophilicity .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Innovative Syntheses of Spiro Compounds : Research has led to the development of methodologies for synthesizing spiro compounds, including spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives. These compounds are synthesized through diastereoselective cyclopropanation reactions, showcasing the potential of spiro compounds in constructing complex molecular architectures with defined stereochemistry (Yong et al., 2007).

Antiviral Applications : Some spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines have shown significant anti-influenza A virus activity, highlighting the potential of spiro compounds in antiviral research (Kolocouris et al., 1994).

Exploring Strained Carbene Reactions : Studies on spiro[3.3]hept-1-ylidene, a strained carbene, have shed light on [1,2]-sigmatropic rearrangements and ring contraction/expansion mechanisms. These insights contribute to understanding the behavior of highly strained spiro systems in synthetic chemistry (Rosenberg et al., 2016).

Biological and Pharmacological Research

Anticancer Activity : The synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, and their evaluation against human leukemia cell lines, demonstrate the application of spiro compounds in developing potential anticancer agents (Filatov et al., 2017).

Immunomodulatory Agents : Spirogermanium and its analogs have shown antiarthritic and immunosuppressive activities, providing a basis for the development of new therapies for autoimmune diseases and tissue transplantation rejection (Badger et al., 1990).

Mécanisme D'action

Mode of Action

Spirocyclic compounds are known for their high 3-dimensional structures, which can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .

Biochemical Pathways

Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Spirocyclic compounds are often involved in a wide range of biochemical processes due to their diverse biological activities .

Result of Action

Spirocyclic compounds are often involved in a wide range of biological processes due to their diverse biological activities .

Orientations Futures

Spiro compounds continue to attract significant interest in medicinal chemistry due to their numerous biological activities . Future research will likely focus on developing new synthetic strategies to form these compounds in a stereoselective manner , and exploring their potential applications in various fields such as drug discovery .

Propriétés

IUPAC Name |

spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c13-8-9-7-12(9)5-6-14-11-4-2-1-3-10(11)12;/h1-4,9H,5-8,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFNZCWIJSZTCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C13CC3CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2973253.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2973256.png)

![N-(2-chloro-4-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2973259.png)

![2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2973261.png)

![N-(1H-indazol-6-yl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2973265.png)

![3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2973268.png)

![N-(4-acetylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2973271.png)